molecular formula C19H20FN3OS B5106049 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine

4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine

Cat. No.: B5106049
M. Wt: 357.4 g/mol
InChI Key: YIQMZOQDPJDVCJ-UHFFFAOYSA-N
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Description

4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine is a complex organic compound that features a pyrazole ring substituted with a 3-fluorophenyl group and a 5-methylfuran-2-yl group The compound also contains a thiomorpholine moiety, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially altering its electronic properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated precursors and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the thiomorpholine ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Medicine

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine is unique due to its combination of a pyrazole ring with a thiomorpholine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c1-14-5-6-18(24-14)19-15(12-22-7-9-25-10-8-22)13-23(21-19)17-4-2-3-16(20)11-17/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQMZOQDPJDVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2CN3CCSCC3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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